3-(2-hydroxyethyl)thiazolium bromide CAS number and molecular structure
3-(2-hydroxyethyl)thiazolium bromide CAS number and molecular structure
Core Identity & Catalytic Utility in N-Heterocyclic Carbene Chemistry
Executive Summary
3-(2-Hydroxyethyl)thiazolium bromide (CAS 103768-99-6) is a specialized organosulfur heterocycle serving as a critical precursor in N-Heterocyclic Carbene (NHC) organocatalysis and pharmaceutical research. Structurally, it consists of a thiazolium core quaternized at the nitrogen position with a hydroxyethyl moiety. This molecule is the fundamental parent scaffold for a class of "AGE-breakers" (such as Alagebrium) and a potent pre-catalyst for umpolung transformations, specifically the Stetter reaction and benzoin condensation. Upon deprotonation, it yields a nucleophilic ylide (Breslow intermediate) capable of reversing the polarity of carbonyls, enabling access to 1,4-dicarbonyl architectures inaccessible via classical electrophilic chemistry.
Physicochemical Identity & Molecular Structure[1][2][3]
Identity Profile
| Parameter | Specification |
| Chemical Name | 3-(2-Hydroxyethyl)thiazolium bromide |
| CAS Number | 103768-99-6 |
| Molecular Formula | C₅H₈BrNOS |
| Molecular Weight | 210.09 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 147–149 °C |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |
| Hygroscopicity | Hygroscopic; store under inert atmosphere (Ar/N₂). |
Molecular Architecture
The electrophilicity of the C2 position in the thiazolium ring is the defining feature of this molecule, driven by the adjacent quaternary nitrogen and sulfur atom.
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SMILES: [Br-].OCC[n+]1cHcsc1
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InChI: InChI=1S/C5H8NOS.BrH/c7-4-5-6-3-1-2-8-6;/h1-3,7H,4-5H2;1H/q+1;/p-1
Synthesis & Characterization Protocol
Objective: Preparation of high-purity 3-(2-hydroxyethyl)thiazolium bromide via direct quaternization.
Reaction Logic
The synthesis exploits the nucleophilicity of the thiazole nitrogen lone pair targeting the electrophilic carbon of 2-bromoethanol. This is an Sɴ2 substitution. The reaction is thermodynamically driven by the formation of the stable thiazolium salt, which precipitates from the reaction medium, driving the equilibrium forward.
Figure 1: Synthetic pathway for the quaternization of thiazole.
Experimental Procedure
Reagents: Thiazole (1.0 eq), 2-Bromoethanol (1.2 eq), Acetonitrile (anhydrous).
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Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere.
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Addition: Charge the flask with Thiazole (e.g., 10 mmol) dissolved in anhydrous Acetonitrile (20 mL).
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Initiation: Add 2-Bromoethanol (12 mmol) dropwise via syringe to the stirring solution.
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Reaction: Heat the mixture to reflux (approx. 82°C) for 12 hours. The solution may initially be clear but will develop a precipitate as the salt forms.
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Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath (0-4°C) for 1 hour to maximize precipitation.
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Purification: Filter the white solid under vacuum. Wash the filter cake with cold diethyl ether (3 x 10 mL) to remove unreacted starting materials.
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Drying: Dry the solid in a vacuum desiccator over P₂O₅ for 24 hours.
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Yield: Typical yields range from 85-95%.
Characterization (NMR Profile)
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 10.20 (s, 1H, C2-H ) – Highly acidic proton, diagnostic of thiazolium.
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δ 8.45 (d, 1H, C4-H )
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δ 8.15 (d, 1H, C5-H )
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δ 4.85 (t, 2H, N-CH₂ ) – Deshielded by cationic nitrogen.
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δ 3.90 (t, 2H, CH₂ -OH)
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δ 5.20 (br s, 1H, OH )
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Mechanistic Significance: The Stetter Reaction
3-(2-Hydroxyethyl)thiazolium bromide is a pre-catalyst. Its utility is unlocked by base-mediated deprotonation at the C2 position to form the active ylide species. This ylide attacks aldehydes to form the Breslow Intermediate , a nucleophilic acyl anion equivalent.
The Catalytic Cycle
This mechanism represents "umpolung" (polarity reversal), converting an electrophilic aldehyde carbon into a nucleophile capable of 1,4-addition to Michael acceptors.
Figure 2: The catalytic cycle of the Stetter Reaction mediated by the thiazolium ylide.
Applications in Drug Development
AGE Breaking (Alagebrium Analog)
Advanced Glycation End-products (AGEs) are cross-linked proteins associated with vascular stiffening in diabetes and aging.
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Relevance: 3-(2-Hydroxyethyl)thiazolium bromide is the structural core of Alagebrium (ALT-711) , which possesses a phenacyl group instead of the hydroxyethyl group.
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Mechanism: The thiazolium ring facilitates the cleavage of carbon-carbon bonds in α-diketone cross-links found in AGEs, effectively "breaking" the stiffened protein matrix. Researchers use the hydroxyethyl variant as a control or starting material to synthesize novel AGE-breakers with improved lipophilicity or bioavailability.
Organocatalysis
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Benzoin Condensation: Catalyzes the dimerization of aldehydes to acyloins.
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Intramolecular Stetter: Used to construct complex cyclic ketones and chromanones, essential scaffolds in natural product synthesis.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves; wash thoroughly after handling. |
| Eye Irritation | Causes serious eye irritation (H319) | Wear safety goggles. Rinse cautiously with water if exposed. |
| STOT-SE | May cause respiratory irritation (H335) | Use in a fume hood. Avoid dust generation. |
| Storage | Hygroscopic solid | Store in a tightly closed container under inert gas (Nitrogen/Argon). |
References
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Minkovska, S., et al. (2016).[1] Preparation of 3-(2-hydroxyethyl)-2-methylbenzothiazolium bromide by quaternization with 2-bromoethanol. Molbank, 2016(4), M920. [Link]
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Stetter, H. (1976). Catalyzed Addition of Aldehydes to Activated Double Bonds - A New Synthetic Principle. Angewandte Chemie International Edition, 15(11), 639–647. [Link]
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Breslow, R. (1958). On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems. Journal of the American Chemical Society, 80(14), 3719–3726. [Link]
